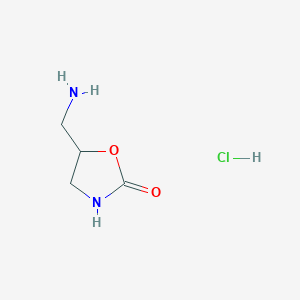

5-(Aminomethyl)oxazolidin-2-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOFNQCERHOFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638763-83-3 | |

| Record name | 5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Aminomethyl)oxazolidin-2-one hydrochloride chemical properties

An In-depth Technical Guide to 5-(Aminomethyl)oxazolidin-2-one Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of advanced pharmaceuticals. As a chiral building block, it forms the core structure of several medically significant compounds, including the anticoagulant drug Rivaroxaban and antibiotics in the oxazolidinone class. Its unique structure, featuring a reactive primary amine and a stable oxazolidinone ring, makes it a versatile synthon for drug development professionals.

This guide provides a comprehensive technical overview for researchers and scientists, delving into the compound's core chemical properties, spectroscopic identity, synthesis methodologies, and critical applications. The insights herein are grounded in established scientific literature and aim to equip drug development professionals with the necessary knowledge for its effective utilization and handling.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. These properties have been collated from various chemical suppliers and databases.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₉ClN₂O₂ |

| Molecular Weight | 152.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 185-190 °C |

| Solubility | Soluble in water and methanol. |

| CAS Number | 175953-23-0 |

| PubChem CID | 11626244 |

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

-

¹H NMR (Proton NMR): In a typical analysis using a solvent like D₂O, the proton NMR spectrum will exhibit characteristic signals corresponding to the protons on the oxazolidinone ring and the aminomethyl side chain. Key expected shifts include multiplets for the diastereotopic protons of the CH₂ group adjacent to the nitrogen in the ring, a multiplet for the CH proton, and signals for the aminomethyl CH₂ group.

-

¹³C NMR (Carbon NMR): The carbon spectrum provides confirmation of the carbon framework. Distinct peaks will be observed for the carbonyl carbon (C=O) of the oxazolidinone ring (typically around 160 ppm), as well as for the carbons of the CH₂, CH, and aminomethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is valuable for identifying key functional groups. Characteristic absorption bands include a strong peak for the carbonyl (C=O) stretching of the cyclic carbamate group (around 1750 cm⁻¹), N-H stretching vibrations for the amine hydrochloride salt (broad band around 3000 cm⁻¹), and C-O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base form of the molecule after the loss of HCl. The expected molecular ion peak for the free base (C₄H₈N₂O₂) would be at an m/z of approximately 116.06.

Synthesis Methodology: A Generalized Approach

The synthesis of 5-(Aminomethyl)oxazolidin-2-one is a critical process, as its stereochemistry is often crucial for the efficacy of the final active pharmaceutical ingredient (API). A common and efficient method involves the cyclization of an amino alcohol precursor, which can be derived from materials like (S)-epichlorohydrin to ensure the correct stereoisomer.

The following diagram illustrates a generalized workflow for a common synthetic route.

Caption: Generalized synthetic workflow for 5-(Aminomethyl)oxazolidin-2-one HCl.

Experimental Protocol Insights

-

Epoxide Ring-Opening: The synthesis often begins with a chiral epoxide like (S)-epichlorohydrin. The choice of amine for the ring-opening step (e.g., benzylamine) is critical as it serves as a protecting group for the nitrogen atom. This protection prevents side reactions in the subsequent cyclization step.

-

Cyclization: The formation of the oxazolidinone ring is typically achieved using a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene. These reagents are safer alternatives to phosgene gas and effectively form the cyclic carbamate. The reaction is performed in the presence of a base to neutralize the acid generated during the reaction.

-

Deprotection: The protecting group (e.g., benzyl group) is removed to liberate the primary amine. Catalytic hydrogenolysis using hydrogen gas and a palladium-on-carbon catalyst (Pd/C) is a clean and efficient method for this transformation.

-

Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent like isopropanol or ethanol. This step is crucial as the hydrochloride salt often has improved stability and handling characteristics compared to the free base, making it ideal for storage and downstream applications.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound is as a key intermediate in the synthesis of drugs that feature an oxazolidinone core.

Case Study: Synthesis of Rivaroxaban

Rivaroxaban is a widely used oral anticoagulant that directly inhibits Factor Xa. The (S)-5-(aminomethyl)oxazolidin-2-one moiety is a central component of its structure. In the synthesis of Rivaroxaban, this intermediate is coupled with another key fragment to build the final API.

The diagram below illustrates the integration of the oxazolidinone intermediate into the Rivaroxaban molecule.

Caption: Integration of the oxazolidinone core into the Rivaroxaban structure.

This coupling reaction typically involves the primary amine of the deprotected 5-(aminomethyl)oxazolidin-2-one acting as a nucleophile, displacing a leaving group on the other fragment of the target molecule. The stereochemical integrity of the oxazolidinone intermediate is essential for the pharmacological activity of the final drug.

Stability, Storage, and Handling

Proper handling and storage are vital to maintain the quality and integrity of this compound.

-

Stability: The hydrochloride salt is generally more stable than the corresponding free base. It is, however, hygroscopic and should be protected from moisture.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and strong bases.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. In case of dust formation, respiratory protection should be used. As an amine hydrochloride, it can be corrosive and irritating to the skin, eyes, and respiratory tract.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in modern medicinal chemistry. Its well-defined structure and reactive handles provide a reliable foundation for constructing complex and life-saving pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any scientist or researcher working toward the development of next-generation therapeutics. The continued application of this versatile building block underscores its importance in the journey from chemical synthesis to clinical success.

References

Please note that direct links to some chemical supplier pages may change. If a link is broken, searching for the CAS number (175953-23-0) on the supplier's website is recommended.

An In-Depth Technical Guide to the Structure and Stereochemistry of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride

Abstract

5-(Aminomethyl)oxazolidin-2-one hydrochloride is a pivotal chiral building block in modern pharmaceutical synthesis. Its rigid, heterocyclic scaffold and versatile primary amine functionality make it an essential intermediate for a range of active pharmaceutical ingredients (APIs), most notably in the oxazolidinone class of antibiotics. This technical guide provides an in-depth exploration of the molecule's core chemical structure, the critical nuances of its stereochemistry, prevalent stereoselective synthesis strategies, and the analytical methodologies required for its robust characterization and quality control. Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights to support the effective utilization of this important synthetic precursor.

Introduction: The Significance of the Oxazolidinone Core

The oxazolidin-2-one motif is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] The class gained prominence with the regulatory approval of Linezolid, the first synthetic oxazolidinone antimicrobial agent effective against drug-resistant Gram-positive bacteria.[1][3] The efficacy of these drugs is intrinsically linked to their precise three-dimensional structure.

5-(Aminomethyl)oxazolidin-2-one serves as the foundational core for many such compounds.[4][] It provides the essential C5-linked side chain necessary for building out the more complex structures of final APIs.[6] The molecule is almost exclusively handled and supplied as a hydrochloride salt. This is a deliberate and critical choice; the protonation of the primary amine to form an ammonium chloride salt significantly enhances the compound's crystallinity, thermal stability, and shelf-life, while also improving its solubility in polar protic solvents, which is advantageous for subsequent reaction steps.

Elucidation of the Core Chemical Structure

The chemical identity of this compound is defined by three key features: the heterocyclic core, the aminomethyl substituent, and the hydrochloride salt form.

-

1,3-Oxazolidin-2-one Ring: This is a five-membered heterocycle containing both oxygen and nitrogen atoms at positions 1 and 3, respectively, with a carbonyl group at the C2 position.[7] This cyclic carbamate structure is relatively planar and conformationally rigid, which is often a desirable trait in drug design for ensuring a precise orientation when binding to a biological target.

-

Aminomethyl Group (-CH₂NH₂): Attached to the C5 position of the ring is a methylene bridge linked to a primary amine. This amine is the primary reactive handle for synthetic elaboration, allowing for the facile formation of amides, ureas, and other functional groups to build the final drug molecule.

-

Hydrochloride Salt: The basic primary amine readily reacts with hydrochloric acid (HCl) to form the corresponding ammonium chloride salt (-CH₂NH₃⁺ Cl⁻).[8] This ionic character is responsible for the compound's solid, crystalline nature and improved handling properties compared to the freebase form.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₉ClN₂O₂ | [8][9][10] |

| Molecular Weight | 152.58 g/mol | [8][9] |

| CAS Number (Racemic) | 1638763-83-3 | [8][10] |

| CAS Number ((S)-enantiomer) | 2007909-59-1 | [9][11] |

| Parent Compound (Freebase) | 5-(Aminomethyl)-2-oxazolidinone |[8] |

The Critical Role of Stereochemistry

The defining structural feature of 5-(aminomethyl)oxazolidin-2-one is the presence of a stereocenter at the C5 position of the oxazolidinone ring. This chirality means the molecule exists as a pair of non-superimposable mirror images known as enantiomers:

-

(S)-5-(aminomethyl)oxazolidin-2-one

-

(R)-5-(aminomethyl)oxazolidin-2-one

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, they often exhibit a high degree of stereospecificity, meaning one enantiomer of a drug will have the desired therapeutic effect while the other may be inactive or, in some cases, cause undesirable side effects. For the vast majority of oxazolidinone-based pharmaceuticals, the (S)-enantiomer is the biologically active form and the required precursor for synthesis.[3][6][12] Therefore, controlling the stereochemistry during synthesis is not merely an academic exercise but a critical requirement for safety and efficacy.

Stereoselective Synthesis Strategies

Given the necessity for enantiopure material, developing a stereoselective synthesis is paramount. Synthesizing a racemic mixture and then resolving the enantiomers is often inefficient and results in the disposal of 50% of the material. The most common and economically viable strategy is to start with a readily available, enantiopure precursor from the "chiral pool."

For the synthesis of the desired (S)-enantiomer, (S)-epichlorohydrin is the most widely used starting material.[6][13] This approach ensures that the C5 stereocenter is set correctly from the very beginning of the synthetic sequence.

Causality of the Synthetic Workflow: The general logic is to use the epoxide of (S)-epichlorohydrin as an electrophile. The ring is opened by a nucleophile, and subsequent chemical transformations are designed to install the nitrogen atom and then facilitate an intramolecular cyclization to form the five-membered oxazolidinone ring, all while retaining the initial stereochemistry.

Exemplary Synthesis Protocol

The following protocol is a representative, multi-step synthesis adapted from principles described in the literature for producing N-aryl-5(S)-aminomethyl-2-oxazolidinones.[6][13]

Objective: To synthesize (S)-5-(aminomethyl)oxazolidin-2-one hydrochloride from (S)-epichlorohydrin.

Step 1: Synthesis of (S)-N-(2,3-epoxypropyl)phthalimide

-

To a stirred solution of (S)-epichlorohydrin (1.0 eq) in a suitable solvent like DMF, add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture to approximately 60-70 °C and monitor by TLC until the starting material is consumed.

-

Cool the mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate epoxide. Self-Validation: The stereocenter remains untouched in this Sₙ2 reaction at the primary carbon.

Step 2: Ring-Opening with an Azide Source

-

Dissolve the phthalimide-protected epoxide (1.0 eq) in a solvent mixture such as ethanol/water.

-

Add sodium azide (NaN₃, 1.5 eq) and a catalyst like ammonium chloride (NH₄Cl, 0.2 eq).

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, remove the solvent under vacuum. The resulting azido alcohol is often used directly in the next step. Causality: The azide attacks the less-hindered terminal carbon of the epoxide, yielding a 3-azido-2-hydroxypropyl intermediate.

Step 3: Reduction and Cyclization

-

Dissolve the crude azido alcohol in a solvent like methanol.

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) and stir vigorously at room temperature. This step reduces the azide to a primary amine.

-

After the reduction is complete (monitored by TLC or H₂ uptake), add a carbonyl source like diethyl carbonate or carbonyldiimidazole (CDI) to the reaction mixture.

-

Heat the mixture to facilitate the intramolecular cyclization, forming the oxazolidinone ring. The resulting product is the phthalimide-protected oxazolidinone.

Step 4: Deprotection and Salt Formation

-

Suspend the protected oxazolidinone in an alcohol, such as ethanol.

-

Add hydrazine hydrate (1.5 eq) and reflux the mixture to cleave the phthalimide protecting group.

-

Cool the reaction, filter off the phthalhydrazide byproduct, and concentrate the filtrate.

-

Dissolve the resulting crude freebase in a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol or ether.

-

Cool the mixture to induce crystallization. Filter the resulting white solid, wash with cold solvent, and dry under vacuum to yield the final product, (S)-5-(aminomethyl)oxazolidin-2-one hydrochloride. Trustworthiness: The final crystallization step serves as a purification, ensuring high purity of the desired salt.

Analytical Methodologies for Characterization and Quality Control

A robust analytical framework is essential to confirm the structure, assess purity, and, most importantly, quantify the enantiomeric excess (e.e.) of the final product.

Structural Confirmation

Standard spectroscopic methods are used to confirm the chemical structure.

-

¹H NMR: Would show characteristic signals for the diastereotopic protons on the CH₂ groups of the ring, a multiplet for the C5 proton, and signals for the aminomethyl group.

-

¹³C NMR: Would show a distinct peak for the carbonyl carbon (~159 ppm) and signals for the other four carbons in the molecule.

-

FTIR: A strong absorption band for the carbonyl (C=O) stretch of the cyclic carbamate (~1750 cm⁻¹) and N-H bending and stretching frequencies would be prominent.

Chiral Purity and Enantiomeric Separation

The cornerstone of quality control for this molecule is the determination of its enantiomeric purity. This requires specialized chiral separation techniques.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

This is the most common and reliable method. The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are particularly effective for separating oxazolidinone analogues.[14][15]

Table 2: Typical Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Lux Amylose-1 or Chiralpak AD-H | Polysaccharide-based CSPs provide the chiral environment needed for separation.[14] |

| Mobile Phase | Polar Organic Mode: Acetonitrile or Ethanol/Methanol mixtures | These eluents are effective for this class of compounds on amylose/cellulose columns.[14][15] |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for optimal resolution and run time. |

| Temperature | 25 °C | Temperature control is crucial for reproducible retention times and selectivity. |

| Detection | UV at ~210 nm | The oxazolidinone core lacks a strong chromophore, requiring detection at low UV wavelengths. |

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

-

Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in the mobile phase to a final concentration of ~0.1 mg/mL.

-

System Equilibration: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate and temperature for at least 30-60 minutes or until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 5 µL) of the sample solution onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

-

Analysis: Identify the peaks corresponding to the (S)- and (R)-enantiomers (typically by running a standard of the desired enantiomer or a racemic mixture).

-

Calculation: Integrate the peak areas for both enantiomers and calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Chemical Purity Analysis

Standard reverse-phase HPLC (RP-HPLC) is used to assess chemical purity and quantify any related substances or process impurities.[16][17]

Protocol: Purity Determination by RP-HPLC

-

Column: Use a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., ammonium formate) and an organic modifier like acetonitrile.[18]

-

Sample Preparation: Prepare the sample in a suitable diluent (e.g., water/acetonitrile mixture).

-

Analysis: Run the sample and quantify impurities relative to the main peak area, often using an area percent normalization method. This method should be validated for specificity, linearity, and accuracy according to ICH guidelines.[3]

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a precisely engineered tool for the construction of complex, life-saving medicines. A thorough understanding of its structure, the absolute necessity of controlling its C5 stereocenter, and the analytical methods to verify its integrity are fundamental for any researcher or organization working in pharmaceutical development. The synthetic routes, born from the principles of asymmetric synthesis, demonstrate how a simple, chiral starting material can be elaborated into a high-value, enantiopure intermediate. As drug discovery continues to evolve, particularly with the rise of new modalities like Proteolysis Targeting Chimeras (PROTACs) where rigid linkers and building blocks are essential, the utility and importance of scaffolds like 5-(aminomethyl)oxazolidin-2-one are poised to expand even further.[9]

References

- Vertex AI Search. (n.d.). (5S)-5-(aminomethyl)-1, 3-oxazolidin-2-one hydrochloride, min 97%, 1 gram.

- CymitQuimica. (n.d.). 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride.

- 1stsci.com. (n.d.). This compound.

- ChemUniverse. (n.d.). (5s)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride.

- PubChem. (n.d.). 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride.

- Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A.

- PubChem. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride.

- ACS Publications. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development.

- ResearchGate. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF.

- PMC. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.

- ResearchGate. (2021). (PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.

- PubMed Central. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order.

- PubMed. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order.

- NIH. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.

- PubMed. (2010). A new stability indicating HPLC method for related substances in zolmitriptan. Indian Journal of Pharmaceutical Sciences.

- MDPI. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.

- ChemicalBook. (n.d.). 5-AMinoMethyl-2-oxazolidinone.

- BOC Sciences. (n.d.). CAS 119736-09-3 5-(Aminomethyl)-2-oxazolidinone.

- PMC - NIH. (n.d.). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan.

- PubChem - NIH. (n.d.). 2-Oxazolidinone.

- JOCPR. (n.d.). A new stability indicating HPLC method for related substances in zolmitriptan.

- NIH. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.

Sources

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-AMinoMethyl-2-oxazolidinone | 119736-09-3 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. 1stsci.com [1stsci.com]

- 11. chemuniverse.com [chemuniverse.com]

- 12. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 15. researchgate.net [researchgate.net]

- 16. A new stability indicating HPLC method for related substances in zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (S)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride: A Key Chiral Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Chiral Building Block

(S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride, a chiral synthetic intermediate, holds a pivotal position in the landscape of modern pharmaceutical development. Its structural motif is a cornerstone in the architecture of several groundbreaking therapeutic agents, most notably in the class of oxazolidinone antibiotics and Factor Xa inhibitors. The precise stereochemistry at the C-5 position is crucial for the biological activity of the final drug products, making the synthesis and quality control of this intermediate a critical aspect of drug manufacturing. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis and characterization, and insights into its applications in drug development.

Core Properties and Specifications

(S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a white to off-white solid that is typically supplied with a purity of 97% or higher.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2007909-59-1 | [1] |

| Molecular Formula | C4H9ClN2O2 | [1] |

| Molecular Weight | 152.579 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Mechanism: A Stereoselective Approach

The synthesis of (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a multi-step process that demands stringent control over stereochemistry. A common and efficient strategy commences with a readily available chiral precursor, such as (S)-epichlorohydrin or (R)-glycidol, to establish the desired stereocenter.

Synthetic Pathway Overview

A prevalent synthetic route involves the initial formation of a protected aminomethyl or a precursor functional group at the C-5 position of the oxazolidinone ring, followed by deprotection and salt formation. One such pathway proceeds through a (S)-5-(hydroxymethyl)oxazolidin-2-one intermediate.

Caption: A representative synthetic workflow for (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride.

Detailed Experimental Protocol (Illustrative)

The following protocol is a composite representation based on established chemical transformations for the synthesis of oxazolidinones.[2]

Step 1: Synthesis of (S)-5-(Hydroxymethyl)oxazolidin-2-one from (S)-Glycidol

-

To a solution of (S)-glycidol in a suitable solvent (e.g., dimethyl carbonate), add a catalyst such as potassium carbonate.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (S)-5-(hydroxymethyl)oxazolidin-2-one.

Causality: The use of (S)-glycidol as the starting material ensures the correct stereochemistry at the C-5 position. The carbonylation reaction with a carbonate source is a common method for forming the oxazolidinone ring.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the (S)-5-(hydroxymethyl)oxazolidin-2-one in a suitable solvent like pyridine or dichloromethane.

-

Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl) portion-wise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the tosylated intermediate.

Causality: The hydroxyl group is a poor leaving group. Activating it as a tosylate converts it into a good leaving group, facilitating the subsequent nucleophilic substitution.

Step 3: Azide Displacement

-

Dissolve the tosylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN3) to the solution and heat the mixture.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction and pour it into water. Extract the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield (S)-5-(azidomethyl)oxazolidin-2-one.

Causality: The azide ion acts as a nucleophile, displacing the tosylate group in an SN2 reaction. This introduces the nitrogen functionality that will be reduced to the primary amine.

Step 4: Reduction of the Azide

-

Dissolve the (S)-5-(azidomethyl)oxazolidin-2-one in a suitable solvent like methanol or ethanol.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (S)-5-(aminomethyl)oxazolidin-2-one.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.

Step 5: Hydrochloride Salt Formation

-

Dissolve the crude (S)-5-(aminomethyl)oxazolidin-2-one in a suitable solvent like isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid in the same solvent while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.

Causality: The formation of the hydrochloride salt improves the stability and handling properties of the amine. It also provides a straightforward method for purification by crystallization.

Analytical Characterization and Quality Control

Ensuring the chemical purity and stereochemical integrity of (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is paramount. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The 1H NMR spectrum would be expected to show characteristic signals for the aminomethyl protons, the protons on the oxazolidinone ring, and the NH protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine and amide, and the C=O stretching of the carbamate in the oxazolidinone ring.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is crucial for determining the purity of the compound and for identifying any process-related impurities or degradation products.[3] A chiral HPLC method can be employed to confirm the enantiomeric purity.[4][5]

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | A mixture of n-hexane and ethanol with a basic modifier like diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Column Temperature | 25 °C |

Applications in Drug Development

The primary utility of (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride lies in its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

Oxazolidinone Antibiotics

This chiral building block is a critical component in the synthesis of linezolid and other oxazolidinone antibiotics. These drugs are vital for treating infections caused by multidrug-resistant Gram-positive bacteria.[6] The (S)-configuration of the aminomethyl side chain is essential for their antibacterial activity, which involves the inhibition of bacterial protein synthesis.

Factor Xa Inhibitors

In the field of anticoagulants, (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a precursor for the synthesis of rivaroxaban, a direct Factor Xa inhibitor.[7] Rivaroxaban is used for the prevention and treatment of various thromboembolic disorders. The oxazolidinone core serves as a central scaffold to which other pharmacophoric groups are attached.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(Aminomethyl)oxazolidin-2-one Hydrochloride: A Key Building Block in Pharmaceutical Research

This guide provides a comprehensive technical overview of 5-(Aminomethyl)oxazolidin-2-one hydrochloride, a pivotal chemical intermediate in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the molecule's fundamental properties, synthesis, characterization, and its significant role in the creation of novel therapeutics.

Executive Summary

This compound is a chiral heterocyclic compound that serves as a crucial building block, most notably for a class of synthetic antibiotics known as oxazolidinones. Its unique structural features, particularly the primary amine and the oxazolidinone core, allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. This guide will illuminate the synthesis of its enantiomerically pure forms, provide insights into its analytical characterization, and discuss its mechanism of action as part of a larger therapeutic class.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Attribute | Value | Citation |

| Molecular Formula | C₄H₉ClN₂O₂ | [1][2][3][4] |

| Molecular Weight | 152.58 g/mol | [1][4] |

| CAS Number | 1638763-83-3 | [1][2][4] |

Note: Minor variations in molecular weight may be reported due to different calculation methods.

Chemical Structure

The structure of this compound features a five-membered oxazolidinone ring with an aminomethyl substituent at the 5-position. The hydrochloride salt form enhances its stability and solubility in aqueous media. The stereochemistry at the C5 position is crucial for its biological activity in many applications.

Synthesis and Purification

The synthesis of enantiomerically pure this compound is a key aspect of its utility. The most common and efficient synthetic routes leverage chiral starting materials to establish the desired stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach to the chiral target molecule often starts from a readily available and cost-effective chiral precursor, such as (R)-epichlorohydrin. This strategy allows for the stereospecific construction of the oxazolidinone core.

Caption: Retrosynthetic pathway for 5-(Aminomethyl)oxazolidin-2-one HCl.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol outlines a common synthetic route starting from (R)-epichlorohydrin. This multi-step process is designed to yield the desired (S)-enantiomer, which is often the biologically active form in many pharmaceutical applications.

Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

This initial step involves the cyclization of (R)-epichlorohydrin with a cyanate source to form the oxazolidinone ring.

-

Reagents: (R)-epichlorohydrin, sodium cyanate, magnesium sulfate, water, ethyl acetate.

-

Procedure:

-

To a stirred suspension of magnesium sulfate and sodium cyanate in water at 60°C, add (R)-epichlorohydrin dropwise.

-

Maintain the reaction mixture at 60°C for 1 hour to ensure complete reaction.

-

Remove the water under reduced pressure.

-

Add ethyl acetate to the residue and filter to remove inorganic salts.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is then purified by recrystallization from ethyl acetate to yield (R)-5-(chloromethyl)oxazolidin-2-one as a white solid[5].

-

Step 2: Synthesis of (S)-5-(Azidomethyl)oxazolidin-2-one

The chloromethyl group is converted to an azidomethyl group via nucleophilic substitution. This is a key step that proceeds with an inversion of stereochemistry at the carbon atom bearing the leaving group is not directly attached to the chiral center, thus the stereochemistry at C5 is retained.

-

Reagents: (R)-5-(Chloromethyl)oxazolidin-2-one, sodium azide, dimethylformamide (DMF).

-

Procedure:

-

Dissolve (R)-5-(chloromethyl)oxazolidin-2-one in DMF.

-

Add sodium azide to the solution and heat the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azide.

-

Step 3: Synthesis of (S)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride

The final step involves the reduction of the azide to the primary amine, followed by the formation of the hydrochloride salt.

-

Reagents: (S)-5-(Azidomethyl)oxazolidin-2-one, palladium on carbon (Pd/C), hydrogen gas, methanol, hydrochloric acid.

-

Procedure:

-

Dissolve (S)-5-(azidomethyl)oxazolidin-2-one in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced (monitored by TLC or IR spectroscopy).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

To the filtrate, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with a cold solvent like ether, and dried under vacuum to yield (S)-5-(aminomethyl)oxazolidin-2-one hydrochloride.

-

Purification

The final product is typically purified by recrystallization. The choice of solvent is critical and is often an alcohol/ether mixture to ensure high purity and good crystal formation. For challenging purifications, column chromatography on silica gel may be employed prior to salt formation[5].

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine hydrochloride, the C=O stretching of the cyclic carbamate (oxazolidinone), and C-O stretching frequencies.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) and UV detection can be used to separate the target compound from any impurities or starting materials. Chiral HPLC can be employed to determine the enantiomeric purity.

Role in Drug Development and Mechanism of Action

5-(Aminomethyl)oxazolidin-2-one and its derivatives are of significant interest in drug development, primarily due to their role as precursors to oxazolidinone antibiotics.

The Oxazolidinone Class of Antibiotics

Oxazolidinones are a newer class of synthetic antimicrobial agents that are effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Linezolid was the first member of this class to be approved for clinical use.

Mechanism of Action

The antibacterial activity of oxazolidinones stems from their unique mechanism of action: the inhibition of bacterial protein synthesis at a very early stage. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC)[5]. This binding event interferes with the proper positioning of the initiator tRNA, thereby preventing the formation of the initiation complex, which is a prerequisite for the translation of mRNA into proteins[1][2]. This mechanism is distinct from other protein synthesis inhibitors, which contributes to the lack of cross-resistance with other antibiotic classes.

Sources

- 1. bioorg.org [bioorg.org]

- 2. mdpi.com [mdpi.com]

- 3. Oxazolidinone synthesis [organic-chemistry.org]

- 4. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-(Aminomethyl)oxazolidin-2-one hydrochloride: A Methodological Guide to Characterization in Organic Solvents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-(Aminomethyl)oxazolidin-2-one hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably the anticoagulant Rivaroxaban.[1][2] Its physicochemical properties, particularly its solubility in organic solvents, are critical for optimizing reaction conditions, developing purification strategies, and ensuring process scalability. This guide provides a comprehensive framework for researchers to systematically determine and understand the solubility of this compound. In the absence of extensive published solubility data, this document outlines the underlying theoretical principles, a strategic approach to solvent selection, and detailed, field-proven experimental protocols for generating reliable solubility data.

Introduction and Physicochemical Profile

This compound is a chiral building block featuring a polar oxazolidinone core and a primary amine functional group, which exists as a hydrochloride salt. This salt form significantly influences its physical properties, especially its solubility.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₉ClN₂O₂ | PubChem[3] |

| Molecular Weight | 152.58 g/mol | PubChem[3] |

| CAS Number | 1638763-83-3 | PubChem[3] |

| Appearance | Typically a white to off-white solid | General Knowledge |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur or "like dissolves like."[4] For a salt like this compound, solubility is a function of the solvent's ability to overcome the lattice energy of the solid crystal and solvate the resulting ions.

Key molecular features influencing solubility are:

-

Ionic Nature: As a hydrochloride salt, the molecule is ionic. Solvents with high dielectric constants are required to effectively screen the electrostatic interactions between the cation and the chloride anion.

-

Hydrogen Bonding: The protonated amine (R-NH₃⁺) and the carbonyl group (C=O) are potent hydrogen bond donors and acceptors, respectively. Protic solvents (e.g., alcohols) can engage in hydrogen bonding with both the cation and anion, while polar aprotic solvents (e.g., DMSO) can effectively solvate the cation.[5]

-

Polarity: The oxazolidinone ring is highly polar.

Based on these characteristics, we can predict a general trend in solubility across different solvent classes. High solubility is anticipated in polar protic and highly polar aprotic solvents, while solubility is expected to be significantly lower in solvents of medium to low polarity.

A Strategic Approach to Solvent Selection

A systematic screening approach is essential for efficiently mapping the solubility profile.[6] The following tiered strategy, progressing from high-polarity to low-polarity solvents, is recommended. This selection covers a range of solvent classes commonly used in pharmaceutical manufacturing for reactions, extractions, and crystallizations.[7][8]

Diagram 1. Logical workflow for systematic solvent screening.

Experimental Protocol: Thermodynamic Solubility Determination

The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase at a constant temperature.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or vial rotator

-

Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector or equivalent quantitative technique

Step-by-Step Methodology

Diagram 2. Experimental workflow for the isothermal shake-flask method.

-

Preparation: Add an amount of solid compound to a known volume (e.g., 2 mL) of the selected solvent in a glass vial, ensuring a visible excess of solid remains. The excess is crucial for maintaining saturation.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Time to Equilibrium: To ensure equilibrium is reached, perform a preliminary experiment where samples are taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[10][11] For most systems, 48-72 hours is sufficient.

-

Sample Collection and Phase Separation: Once equilibrium is reached, stop agitation and allow the vials to stand briefly to let the excess solid settle. Withdraw an aliquot of the supernatant using a syringe and immediately pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution and Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample to determine its concentration.

Analytical Method for Quantification: A Representative HPLC Protocol

A robust and validated analytical method is paramount for accurate solubility determination. Given the polar and ionic nature of the analyte, a reversed-phase HPLC method is appropriate.[12][13]

Table 2: Suggested Starting HPLC Parameters

| Parameter | Recommended Condition | Rationale / Notes |

| Column | C18, 4.6 x 150 mm, 5 µm (Polar-endcapped preferred) | A standard C18 is a good starting point. A polar-endcapped phase can improve peak shape and retention for highly polar analytes in highly aqueous mobile phases. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a volatile buffer system suitable for LC-MS if needed and controls pH.[3] |

| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase chromatography. |

| Gradient | Isocratic, e.g., 95% A / 5% B | Due to the high polarity of the analyte, a high aqueous mobile phase is expected to be necessary for retention. Start with low organic content. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Provides stable retention times. |

| Injection Vol. | 5 µL | Adjust as needed based on concentration and sensitivity. |

| Detector | UV at 210 nm | The oxazolidinone structure lacks a strong chromophore, requiring detection at a low wavelength. |

Method Validation: Any analytical method used for quantification must be validated according to ICH Q2(R1) guidelines to ensure its suitability.[1][14] This includes demonstrating specificity, linearity, accuracy, precision, and range.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. The results will guide critical decisions in process development. For example, high solubility in a solvent like methanol may suggest its use as a reaction solvent, whereas moderate solubility in a solvent mixture might be ideal for controlled crystallization.

Table 3: Template for Reporting Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value | e.g., clear solution |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value | |

| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value | |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value | |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value | |

| THF | Ether | 25 | Experimental Value | Calculated Value | |

| Dichloromethane | Chlorinated | 25 | Experimental Value | Calculated Value | e.g., solid remained |

| Toluene | Aromatic | 25 | Experimental Value | Calculated Value |

Conclusion

Determining the solubility of this compound is a foundational step in the development of efficient and robust synthetic processes. By combining a theoretical understanding of its physicochemical properties with a systematic and rigorous experimental approach, researchers can generate the high-quality data needed to make informed decisions. The methodologies presented in this guide, from solvent selection to the isothermal shake-flask protocol and HPLC analysis, provide a comprehensive and self-validating framework for the complete solubility characterization of this important pharmaceutical intermediate.

References

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121706173, 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9875401, Rivaroxaban. Retrieved from [Link]

-

ApiSyn Healthcare Pvt. Ltd. (n.d.). Rivaroxaban. Retrieved from [Link]

-

Arborpharm. (2023). Rivaroxaban Intermediates Introduction. Retrieved from [Link]

- Babu, A. R., & Rao, J. V. (2010). A new stability indicating HPLC method for related substances in zolmitriptan. Indian journal of pharmaceutical sciences, 72(1), 119–122.

-

Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

- Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

-

Ukrainczyk, M. (2020). Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd. Retrieved from [Link]

-

ACE HPLC Columns. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

- Fathima, A., S. L. A. Michael, and S. A. Jose. "Solubility: An overview." Int J Pharm Chem Anal 4.3 (2017): 59-63.

-

Purosolv. (2023). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]

- Higashiyama, M., et al. (2020). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Chemical and Pharmaceutical Bulletin, 68(5), 455-461.

- Wilson, A. S., & Keder, W. E. (1967). Base strengths of amine-amine hydrochloride systems in toluene. The Journal of Physical Chemistry, 71(10), 3334-3338.

- Samuelsson, J., et al. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical development and technology, 16(4), 383-387.

- World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937.

- Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 17(1), 1-11.

-

protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Wikipedia contributors. (2024). Amine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Zhang, Y., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 23(8), 5679-5690.

-

APC Ltd. (2020, October 14). How to Select the Best Solvent for Crystallization? [Video]. YouTube. [Link]

-

Int J Pharm Chem Anal. (2017). Solubility: An overview. 4(3), 59-63. Retrieved from [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. starodub.nl [starodub.nl]

- 3. Developing HPLC Methods [sigmaaldrich.com]

- 4. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 8. youtube.com [youtube.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

The 5-(Aminomethyl)oxazolidin-2-one Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The oxazolidinone ring system, particularly the 2-oxazolidinone isomer, represents a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] Its true potential was unlocked with the strategic incorporation of a (aminomethyl) group at the 5-position, a modification that has given rise to landmark pharmaceuticals. This guide provides a comprehensive analysis of the 5-(aminomethyl)oxazolidin-2-one core, exploring its synthesis, multifaceted mechanisms of action, and pivotal role in the development of antibacterial, antithrombotic, and emerging therapeutic agents.

Synthesis and Stereochemical Considerations: Building the Core

The biological activity of 5-(aminomethyl)oxazolidin-2-one derivatives is critically dependent on the stereochemistry at the C-5 position. The (S)-enantiomer is typically responsible for the desired pharmacological effect, particularly in antibacterial agents. Consequently, stereoselective synthesis is paramount. A convergent and widely applicable strategy begins with commercially available chiral C3 building blocks, such as (S)-epichlorohydrin.[3][4]

This protocol outlines a common, versatile pathway for preparing the core scaffold, which can then be elaborated into various drug candidates.

Step 1: Synthesis of (S)-1-amino-3-chloro-2-propanol hydrochloride

-

Cool a solution of ammonium hydroxide to 0-5 °C.

-

Add (S)-epichlorohydrin dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Add concentrated hydrochloric acid to the residue and stir to precipitate the hydrochloride salt.

-

Filter, wash with a cold solvent (e.g., isopropanol), and dry the product.

Step 2: Protection of the Aminomethyl Group

-

Suspend the product from Step 1 in a suitable solvent like dichloromethane.

-

Add a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection or acetyl chloride for acetylation) and a base (e.g., triethylamine).

-

Stir at room temperature until the reaction is complete.

-

Perform an aqueous workup, extract the product, and purify by crystallization or chromatography.

Step 3: Cyclization to form the Oxazolidinone Ring

-

Dissolve the protected intermediate in an appropriate solvent (e.g., THF).

-

Add a strong base, such as sodium hydride or potassium tert-butoxide, at low temperature (0 °C) to deprotonate the hydroxyl group.

-

The resulting alkoxide undergoes intramolecular cyclization, displacing the chloride to form the 2-oxazolidinone ring.

-

Quench the reaction, perform an aqueous workup, and purify the resulting protected 5-(chloromethyl)oxazolidin-2-one derivative.

Step 4: Coupling with an Aryl Moiety and Final Deprotection

-

Couple the product from Step 3 with the desired N-aryl carbamate or aniline derivative. This can be achieved through various methods, including base-mediated N-arylation.[3][4]

-

Finally, remove the protecting group from the aminomethyl side chain under appropriate conditions (e.g., acid treatment for a Boc group) to yield the target 5-(aminomethyl)oxazolidin-2-one derivative, often isolated as its hydrochloride salt for improved stability and solubility.[5][6]

Caption: General synthetic workflow for 5-(aminomethyl)oxazolidin-2-one derivatives.

Mechanism of Action: A Paradigm of Protein Synthesis Inhibition

The most profound impact of the 5-(aminomethyl)oxazolidin-2-one scaffold has been in the field of antibacterials. Oxazolidinones possess a unique mechanism of action that sets them apart from nearly all other classes of antibiotics.[7][8]

They are potent inhibitors of bacterial protein synthesis, targeting a very early stage of the process.[9][10] The core mechanism involves binding to the 50S ribosomal subunit.[11] Specifically, they situate themselves at the A-site pocket of the peptidyl transferase center (PTC) on the 23S rRNA.[9][11] This binding event physically obstructs the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA).[7] By doing so, oxazolidinones prevent the formation of the functional 70S initiation complex, which is the crucial first step in translating mRNA into protein.[8][10] This halt in protein biosynthesis ultimately leads to the cessation of bacterial growth and division.

Because this binding site and mechanism are novel, oxazolidinones typically do not exhibit cross-resistance with other protein synthesis inhibitors, making them invaluable for treating multidrug-resistant Gram-positive infections.[7][12]

Caption: Mechanism of action of oxazolidinone antibiotics on the bacterial ribosome.

Therapeutic Applications: A Scaffold of Broad Utility

While pioneered for its antibacterial properties, the structural and physicochemical characteristics of the 5-(aminomethyl)oxazolidin-2-one core have made it a versatile platform for drug development in numerous other diseases.[1]

-

Antibacterial Agents: This is the most established application. Linezolid was the first member of this class approved for clinical use and is highly effective against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][12] Newer generations of oxazolidinones have since been developed to improve upon the spectrum of activity and safety profile.

-

Antitubercular Agents: Linezolid has proven efficacy against Mycobacterium tuberculosis (Mtb) and is a component of treatment regimens for highly drug-resistant tuberculosis.[13] Research is ongoing to develop derivatives with greater selectivity and reduced toxicity. One promising strategy involves 5-aminomethyl prodrugs that are selectively activated to their acetylated, active form by an N-acetyl transferase enzyme present in Mtb but not in mammalian mitochondria, potentially reducing host-related toxicity.[13]

-

Anticoagulants: In a significant departure from anti-infectives, the scaffold forms the core of Rivaroxaban, a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[14] The synthesis of Rivaroxaban heavily relies on the efficient construction of its 5-aminomethyl-3-aryl oxazolidinone intermediate.[14]

-

Oncology: Emerging research has highlighted the potential of oxazolidinone derivatives as anticancer agents. Certain 5-(carbamoylmethylene)-oxazolidin-2-ones have been shown to inhibit the proliferation of breast and cervical cancer cells by inducing apoptosis, a process triggered by increased reactive oxygen species (ROS) and mitochondrial dysfunction.[15]

Caption: Therapeutic diversity stemming from the core oxazolidinone scaffold.

Structure-Activity Relationship (SAR) and Analogue Development

Medicinal chemistry efforts have extensively explored the SAR of the oxazolidinone scaffold to optimize potency, selectivity, and pharmacokinetic properties. The two primary points of modification are the N-3 aryl ring and the C-5 side chain.

| Compound | C-5 Side Chain | Key N-Aryl Feature | Primary Activity | Representative MIC (MRSA) |

| Linezolid | Acetamidomethyl | 4-Morpholinylphenyl | Antibacterial | 2.0 µg/mL[12] |

| Tedizolid | Hydroxymethyl | Pyridinylphenyl | Antibacterial | 0.5 µg/mL |

| Rivaroxaban | N/A (part of larger ring) | Chlorothienylcarboxamide | Anticoagulant (FXa) | N/A |

| Prodrug[13] | Aminomethyl | Varied | Antitubercular (Mtb) | Potent (post-activation) |

-

N-3 Aryl Ring: This substituent is crucial for anchoring the molecule in its target binding pocket and largely defines the therapeutic application. For antibacterials, a fluorinated phenyl ring substituted with a heterocyclic moiety like morpholine or pyridine is common. For Factor Xa inhibition, a different aromatic system is required to fit the enzyme's active site.[14]

-

C-5 Side Chain: The (S)-acetamidomethyl group of linezolid is critical for its interaction with the ribosomal A-site.[11] Modifications here can fine-tune potency and evade some resistance mechanisms. As noted, removing the acetyl group to leave a primary amine can create a prodrug selectively activated by certain bacteria.[13]

Conclusion

The 5-(aminomethyl)oxazolidin-2-one hydrochloride scaffold is a testament to the power of a well-designed chemical core in drug discovery. From its revolutionary role in combating resistant Gram-positive bacteria to its successful application in anticoagulation therapy and its emerging potential in oncology, this versatile structure has proven to be a durable and fruitful platform for medicinal chemists. Its unique mode of action in protein synthesis inhibition provides a high barrier to cross-resistance, while its synthetic tractability allows for extensive exploration of structure-activity relationships. Future research will undoubtedly continue to uncover new therapeutic applications for this remarkable scaffold, addressing unmet medical needs and solidifying its place as a cornerstone of modern pharmaceutical development.

References

-

Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

-

Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

-

Shinabarger, D. L. (2014). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. [Link]

-

PharmaXChange.info. (2011). Mechanism of Action of Oxazolidinones. PharmaXChange.info. [Link]

-

De Rosa, M., & Taliani, M. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4283. [Link]

-

Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 547-557. [Link]

-

Early, J. V., et al. (2024). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS Infectious Diseases, 10(5), 1645-1655. [Link]

-

Zhang, P., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(8), 12373-12384. [Link]

- Google Patents. (1988).

-

Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]

-

Gotor, V., et al. (2009). From carnitinamide to 5-aminomethyl-2-oxazolidinones. ResearchGate. [Link]

-

Armentano, B., et al. (2022). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Scarim, C. B., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 398-444. [Link]

-

PubChem. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. National Center for Biotechnology Information. [Link]

-

Reddy, K. S. N., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 4(3), 923-928. [Link]

-

Kumar, N., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. [Link]

-

Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

-

Fernandes, C. B., et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

-

Apostolou, T., et al. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Molecules, 28(13), 5084. [Link]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hy… [cymitquimica.com]

- 6. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaxchange.info [pharmaxchange.info]

- 11. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Synthesis of (S)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride: An Application Note and Protocol

Introduction: The Significance of Chiral Oxazolidinones

The oxazolidinone ring system is a cornerstone in medicinal chemistry, most notably as a critical pharmacophore in a class of potent antibiotics. (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a key chiral building block for the synthesis of several pharmaceuticals, including the antibiotic linezolid. The stereochemistry at the C-5 position is crucial for the biological activity of these compounds, making a robust and stereoselective synthetic route essential for drug development and manufacturing.

This application note provides a detailed, field-proven protocol for the chiral synthesis of (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride, starting from the readily available and inexpensive chiral precursor, (S)-glycidol. The described synthetic pathway is designed for high stereochemical fidelity and scalability, addressing the needs of researchers in both academic and industrial settings.

Synthetic Strategy: A Multi-Step Approach to Chiral Purity

The overall synthetic strategy is a four-step sequence designed to control the stereochemistry at the C-5 position, originating from the chiral epoxide of (S)-glycidol. The key transformations include the formation of the oxazolidinone ring, activation of the primary alcohol, nucleophilic substitution with azide, and subsequent reduction to the primary amine, followed by salt formation.

Application Note & Protocol: A Scalable, Field-Proven Method for the Large-Scale Synthesis of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride

Abstract: 5-(Aminomethyl)oxazolidin-2-one hydrochloride is a critical chiral building block in the synthesis of several high-profile pharmaceuticals, most notably the anticoagulant Rivaroxaban and the oxazolidinone class of antibiotics, including Linezolid.[1][2][3][4] The increasing demand for these therapeutics necessitates a robust, scalable, and economically viable synthetic process for this key intermediate. This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a field-proven protocol that emphasizes safety, efficiency, and reproducibility. The methodology is grounded in established chemical principles and supported by authoritative literature, offering researchers and process chemists a reliable foundation for production.

Strategic Overview: The Synthetic Blueprint

The synthesis of the oxazolidinone core is a well-trodden path in medicinal and process chemistry.[5][6][7] For large-scale production of the target compound, a convergent and versatile strategy originating from a readily available chiral precursor is paramount. The selected pathway commences with (R)-epichlorohydrin, a cost-effective and commercially available starting material.[5][7][8][9]

The overall strategy involves three key transformations:

-

Oxazolidinone Ring Formation: Reaction of (R)-epichlorohydrin with a cyanate source to form the key intermediate, (R)-5-(chloromethyl)oxazolidin-2-one.

-

Protected Amination: Introduction of the amino group in a protected form to prevent side reactions. This is achieved via nucleophilic substitution of the chloride with potassium phthalimide.

-

Deprotection and Salt Formation: Removal of the phthalimide protecting group to liberate the primary amine, followed by treatment with hydrochloric acid to afford the stable hydrochloride salt.